Bestatin-d7 (hydrochloride)
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Overview
Description
Bestatin is a potent inhibitor of aminopeptidase N (CD13) and leukotriene A4 hydrolase, making it valuable in cancer research and other scientific applications . The deuterium labeling in Bestatin-d7 enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and quantitation .
Preparation Methods
The synthesis of Bestatin-d7 (hydrochloride) involves several steps, starting from a common precursor strategy. One method includes the use of α,β-unsaturated ester as a key intermediate. The synthesis involves stereoselective aminohydroxylation of the double bond, followed by deprotection of the N-tosyl group using magnesium in dry methanol under reflux conditions. Finally, 6N hydrochloric acid in dioxane is used to prepare Bestatin-d7 (hydrochloride) with an overall yield of 28% .
Chemical Reactions Analysis
Bestatin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bestatin-d7 (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It is used as an inhibitor of aminopeptidase N and leukotriene A4 hydrolase, which are targets in cancer therapy.
Immunomodulation: Bestatin has been shown to enhance immune responses, making it useful as an adjuvant in vaccines.
Analgesic Activity: It exhibits analgesic properties by inhibiting aminopeptidases that degrade endogenous opioid peptides.
Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantitation in drug metabolism and pharmacokinetic studies.
Mechanism of Action
Bestatin-d7 (hydrochloride) exerts its effects primarily by inhibiting aminopeptidase N (CD13) and leukotriene A4 hydrolase. These enzymes play crucial roles in various biological processes, including peptide metabolism and inflammatory responses. By inhibiting these enzymes, Bestatin-d7 can modulate immune responses, reduce inflammation, and inhibit tumor growth .
Comparison with Similar Compounds
Bestatin-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and utility in pharmacokinetic studies. Similar compounds include:
Bestatin (hydrochloride): The non-deuterated form, used for similar applications but lacks the advantages of deuterium labeling.
Kelatorphan: Another aminopeptidase inhibitor with analgesic properties.
Amprenavir: An HIV protease inhibitor that shares some structural similarities with Bestatin.
Bestatin-d7 (hydrochloride) stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C16H25ClN2O4 |
---|---|
Molecular Weight |
351.87 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1/i1D3,2D3,10D; |
InChI Key |
XGDFITZJGKUSDK-TXLAKYJHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Origin of Product |
United States |
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